molecular formula C8H16O B075514 2,3-Dimethylcyclohexanol CAS No. 1502-24-5

2,3-Dimethylcyclohexanol

Cat. No.: B075514
CAS No.: 1502-24-5
M. Wt: 128.21 g/mol
InChI Key: KMVFQKNNDPKWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylcyclohexanol (also known as 2,3-DMC) is an organic compound with a wide range of applications in scientific research. It is a cyclic, aromatic alcohol with a molecular formula of C7H14O, and is a colorless, volatile liquid at room temperature. 2,3-DMC has been studied for its biochemical and physiological effects, and is used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

  • Biological Reduction of Dimethylcyclohexanones : The microbial transformation of 2,6- and 3,5-dimethylcyclohexanone using Glomerella cingulata resulted in the corresponding dimethylcyclohexanols. The reduction process showed stereospecificity, indicating potential applications in producing enantiomerically pure substances (Miyazawa, Okamura, & Kameoka, 1999).

  • Study on Carbon-13 Chemical Shifts : Research on the carbon-13 chemical shifts of various dimethylcyclohexanols, including 2,3-Dimethylcyclohexanol, provided insights into their conformational structures, which is crucial for understanding their chemical behavior and potential applications (Pehk, Kooskora, & Lippmaa, 1976).

  • Oxygen Interaction with Dimethylcyclohexanes : The interaction of oxygen with dimethylcyclohexanes, such as 1,4-dimethylcyclohexane, revealed insights into the oxidation process, which resulted in products like dimethylcyclohexanol. This study contributes to understanding the oxidative stability and reaction pathways of such compounds (Chavanne & Bode, 1930).

  • Intramolecular Cyclization of Epoxy Alcohols : The intramolecular cyclization of compounds like 1-(2,3-Epoxypropyl)-1-cyclohexanol demonstrated the formation of oxetanes, which are significant in synthesizing various organic compounds. This research could guide the synthesis of novel molecules (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

  • Acid-Catalyzed Reactions of Alcohols with Dimethyl Carbonate : This study showed that dimethyl carbonate can react with various alcohols, including cyclohexanol, under acid-catalyzed conditions. This expands the range of potential applications for green chemistry approaches (Jin, Hunt, Clark, & McElroy, 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethylcyclohexanol, suggests that it is flammable and that containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry chemical, dry sand, or foam to extinguish .

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethylcyclohexanol is the hydroxyl group (-OH) present in the molecule . This group plays a crucial role in the dehydration reactions of alcohols .

Mode of Action

The compound interacts with its target through a process known as dehydration. In the presence of a strong acid, such as sulfuric or phosphoric acid, the hydroxyl group donates two electrons to a proton from the acid, forming an alkyloxonium ion . This ion acts as a very good leaving group, which leaves to form a carbocation . The deprotonated acid (the base) then reacts with the hydrogen adjacent to the carbocation and forms a double bond . This process is known as E1 or E2 mechanism .

Biochemical Pathways

The dehydration reaction of alcohols to generate alkene is the primary biochemical pathway affected by this compound . This process involves the loss of water and the formation of a double bond . The reaction temperature required for this process decreases with increasing substitution of the hydroxy-containing carbon .

Pharmacokinetics

The molecular weight of the compound is 1282120 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of an alkene through the dehydration of the alcohol . This process results in the loss of water and the formation of a double bond .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature required for the dehydration process decreases with increasing substitution of the hydroxy-containing carbon . Additionally, the presence of a strong acid is necessary for the dehydration reaction to occur .

Properties

IUPAC Name

2,3-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFQKNNDPKWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933890
Record name 2,3-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-24-5
Record name 2,3-Dimethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylcyclohexan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylcyclohexanol
Reactant of Route 2
2,3-Dimethylcyclohexanol
Reactant of Route 3
2,3-Dimethylcyclohexanol
Reactant of Route 4
2,3-Dimethylcyclohexanol
Reactant of Route 5
2,3-Dimethylcyclohexanol
Reactant of Route 6
2,3-Dimethylcyclohexanol
Customer
Q & A

Q1: What are the typical synthetic routes to obtain 2,3-Dimethylcyclohexanol?

A1: One common approach involves the use of 2,3-dimethylcyclohexanone as a precursor. [] This ketone can be selectively reduced to the corresponding alcohol, this compound. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

Q2: How does the structure of this compound influence its self-association behavior in solution?

A2: Research suggests that this compound exhibits self-association in inert solvents like n-heptane and n-decane. [] This behavior is attributed to the formation of hydrogen bonds between the hydroxyl groups of the alcohol molecules. The presence of the two methyl groups on the cyclohexane ring can influence the extent of self-association by introducing steric hindrance. Studies comparing various substituted cyclohexanols demonstrate that increasing steric hindrance around the hydroxyl group generally reduces the self-association tendency. []

Q3: Are there any spectroscopic techniques useful for characterizing this compound and distinguishing its isomers?

A3: Yes, infrared (IR) spectroscopy can be particularly helpful in analyzing cyclohexane derivatives like this compound and its isomers. [] While no single IR frequency definitively confirms the presence of a cyclobutane ring, certain bands can provide valuable structural insights. For instance, the presence of a band near 1235 cm-1 often indicates cyclobutane compounds containing at least one ring methylene group. Additionally, meticulous analysis of the IR spectra, potentially aided by computational techniques, might help distinguish between different isomers of this compound, as subtle shifts in absorption frequencies can arise from variations in their three-dimensional structures. []

Q4: Has this compound been implicated in any acid-catalyzed cyclization reactions?

A4: While this compound itself hasn't been directly mentioned in the context of acid-catalyzed cyclizations within the provided research, its structural isomer, 2,6-octadiene, has been investigated in such reactions. [] Studies have shown that both cis,cis- and trans,trans-2,6-octadiene undergo cyclization in the presence of formic and sulfuric acids. Interestingly, the stereochemistry of the starting diene significantly influences the stereochemistry of the cyclized product, indicating a stereochemically controlled reaction pathway. [] These findings highlight the importance of stereochemical considerations when exploring the reactivity of cyclic compounds like this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.